REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9]([CH2:16][CH:17]=[CH2:18])(C(OC)=O)[C:8](=[O:19])[C:7]=2[CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)O.C(=O)([O-])O.[Na+]>C(O)(C)(C)C>[CH3:1][O:2][C:3]1[C:11]2[O:10][CH:9]([CH2:16][CH:17]=[CH2:18])[C:8](=[O:19])[C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
Methyl 7-methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran-2-carboxylate
|
Quantity
|
18.42 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2C(C(OC21)(C(=O)OC)CC=C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 22.5 hours
|
Duration
|
22.5 h
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying the resultant over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing sodium sulfate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (solvent:hexane/ethyl acetate=4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC=2C(C(OC21)CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.39 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |